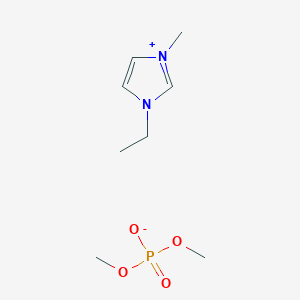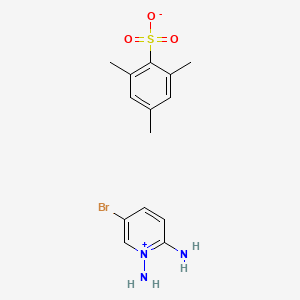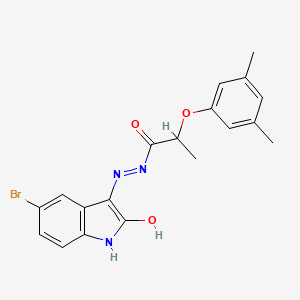
N-(Aza(5-bromo-2-oxoindolin-3-ylidene)methyl)-2-(3,5-dimethylphenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Aza(5-bromo-2-oxoindolin-3-ylidene)methyl)-2-(3,5-dimethylphenoxy)propanamide, commonly known as N-Aza-BMP, is a novel synthetic compound with a wide range of potential applications in the scientific research field. N-Aza-BMP is a derivative of 5-bromo-2-oxoindolin-3-ylidene, which is an important scaffold in the synthesis of several compounds. N-Aza-BMP has been extensively studied due to its potential use in the synthesis of other compounds with medicinal properties. This compound has also been studied for its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's.
Mechanism of Action
The mechanism of action of N-Aza-BMP is not yet fully understood. However, it is believed that the compound interacts with several proteins and enzymes in the body, which leads to the inhibition of the synthesis of certain proteins and enzymes. This inhibition of protein and enzyme synthesis can lead to a decrease in the production of certain hormones and enzymes, which can lead to the inhibition of certain diseases.
Biochemical And Physiological Effects
N-Aza-BMP has been studied for its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's. In particular, N-Aza-BMP has been studied for its potential use in the treatment of cancer. Studies have shown that N-Aza-BMP can inhibit the growth of certain types of cancer cells, while also inducing apoptosis in those cells. In addition, N-Aza-BMP has been found to inhibit the growth of certain types of bacteria, fungi, and viruses.
Advantages And Limitations For Lab Experiments
N-Aza-BMP has several advantages for laboratory experiments. First, it is a stable compound that is easily synthesized using the Buchwald-Hartwig reaction. Second, it is a versatile compound that can be used in the synthesis of a variety of compounds with medicinal properties. Finally, N-Aza-BMP is a relatively inexpensive compound that is widely available.
However, there are also some limitations to using N-Aza-BMP in laboratory experiments. First, the compound is relatively new and its mechanism of action is not yet fully understood. Second, the compound is not as widely studied as other compounds and its effects may not be fully understood. Finally, the compound is not approved for use in humans and its safety has not yet been fully established.
Future Directions
The potential applications of N-Aza-BMP are still being explored. In the future, N-Aza-BMP could be used in the synthesis of other compounds with medicinal properties. In addition, further research could be conducted to better understand the mechanism of action of N-Aza-BMP and its potential use in the treatment of various diseases. Furthermore, further studies could be conducted to determine the safety and efficacy of N-Aza-BMP for use in humans. Finally, N-Aza-BMP could be used as a building block for the synthesis of other compounds with medicinal properties.
Synthesis Methods
N-Aza-BMP can be synthesized using a variety of methods, such as the Buchwald-Hartwig reaction. This reaction involves the coupling of an aryl halide and an amine in the presence of a palladium catalyst. For this reaction, N-Aza-BMP is synthesized by coupling 5-bromo-2-oxoindolin-3-ylidene with 3,5-dimethylphenoxypropanamide in the presence of a palladium catalyst. The reaction is carried out in a mixture of acetic acid and acetic anhydride at a temperature of 100°C for two hours.
Scientific Research Applications
N-Aza-BMP has a wide range of potential applications in the scientific research field. It has been used in the synthesis of several compounds, such as the anti-cancer drug 5-fluorouracil and the anti-diabetic drug metformin. N-Aza-BMP has also been studied for its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's. In addition, N-Aza-BMP has been used as a building block for the synthesis of other compounds with medicinal properties.
properties
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(3,5-dimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3/c1-10-6-11(2)8-14(7-10)26-12(3)18(24)23-22-17-15-9-13(20)4-5-16(15)21-19(17)25/h4-9,12,21,25H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCOSONKAQHFDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(aza(5-bromo-2-oxoindolin-3-ylidene)methyl)-2-(3,5-dimethylphenoxy)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B6360984.png)
![t-Butyl (3S)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl-3-methyl]piperazine-1-carboxylate](/img/structure/B6360992.png)
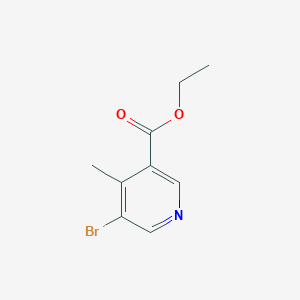

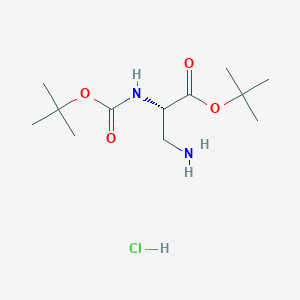
![2-(5-Chloro-pentyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6361015.png)


